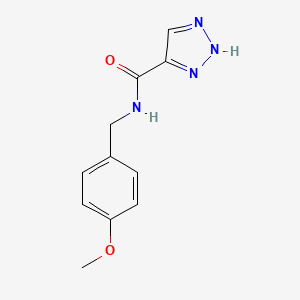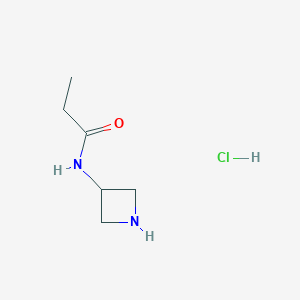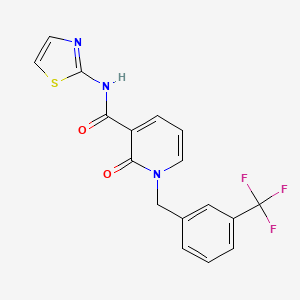
N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. The “N-(4-methoxybenzyl)” part suggests the presence of a methoxybenzyl group, which is a benzyl group with a methoxy (–O–CH3) substituent . The “1H-1,2,3-triazole-5-carboxamide” part indicates the presence of a triazole ring and a carboxamide group .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” are not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
- Researchers explore its interactions with biological targets, aiming to develop new drugs for treating diseases such as cancer, inflammation, or infectious conditions .
- Researchers use this compound as a versatile linker to attach biomolecules (e.g., proteins, peptides, or nucleic acids) to surfaces, nanoparticles, or other molecules .
Medicinal Chemistry and Drug Development
Antimicrobial Agents
Bioconjugation and Click Chemistry
Materials Science and Surface Modification
Coordination Chemistry and Metal Complexes
Organic Synthesis and Click Reactions
Wirkmechanismus
Target of Action
N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide, also known as N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-5-carboxamide, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to the compound’s therapeutic effects against AD .
Pharmacokinetics
In silico absorption, distribution, metabolism, and excretion (adme) analysis of similar compounds suggest that they meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects could potentially slow down the progression of AD.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)6-12-11(16)10-7-13-15-14-10/h2-5,7H,6H2,1H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUJZFVJUHAUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Methoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2771133.png)
![2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2771135.png)
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2771136.png)
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2771137.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)
![7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2771142.png)

![(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B2771145.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)
